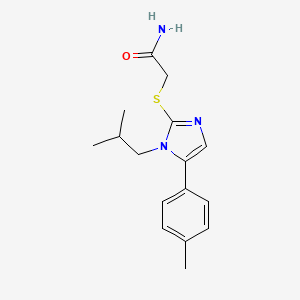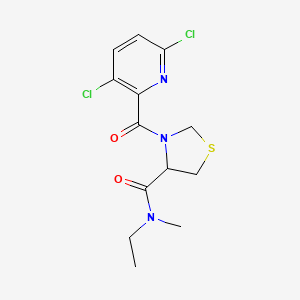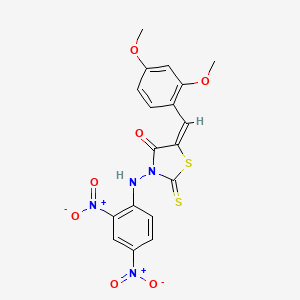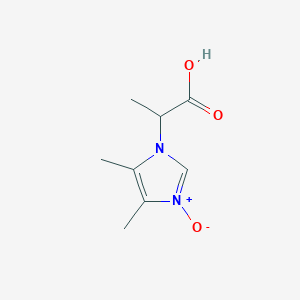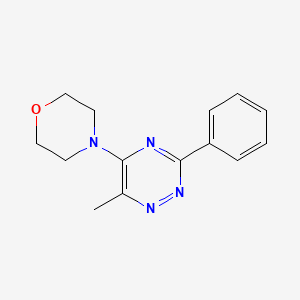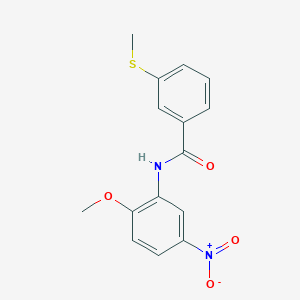![molecular formula C6H11BrO B2787883 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol CAS No. 134283-91-3](/img/structure/B2787883.png)
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol is a chiral organic compound characterized by a bromine atom attached to a cyclopropyl group, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol typically involves the bromination of cyclopropylpropan-2-ol. This can be achieved through the following steps:
Starting Material: : Cyclopropylpropan-2-ol is prepared from cyclopropylmethyl ketone through a Grignard reaction followed by reduction.
Bromination: : The cyclopropylpropan-2-ol undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective mono-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the bromination process. The use of automated systems for precise control of reaction conditions and reagent addition can also be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the alcohol group to a ketone or carboxylic acid.
Reduction: : Reduction reactions can reduce the bromine atom to hydrogen, forming a cyclopropylpropan-2-ol derivative.
Substitution: : Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed
Oxidation: : The major products include cyclopropylpropan-2-one and cyclopropylpropanoic acid.
Reduction: : The major product is cyclopropylpropan-2-ol.
Substitution: : The major products depend on the nucleophile used, such as azides or iodides.
Applications De Recherche Scientifique
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: : It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol is unique due to its chiral structure and the presence of both a bromine atom and an alcohol group. Similar compounds include:
2-[(1R,2S)-2-Bromocyclopropyl]propan-2-ol: : The enantiomer of the compound, which may have different biological activities.
2-Bromocyclopropylmethanol: : A related compound without the additional methyl group on the cyclopropyl ring.
2-Bromopropanol: : A simpler compound lacking the cyclopropyl group.
These compounds differ in their structural features and, consequently, their chemical reactivity and biological activities.
Propriétés
IUPAC Name |
2-[(1S,2R)-2-bromocyclopropyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,8)4-3-5(4)7/h4-5,8H,3H2,1-2H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZSQXLWJAJGED-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1C[C@H]1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2787801.png)
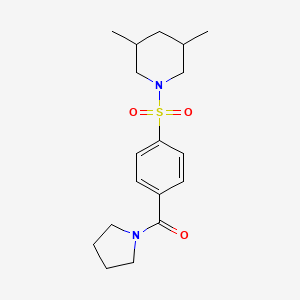
![N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2787803.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)
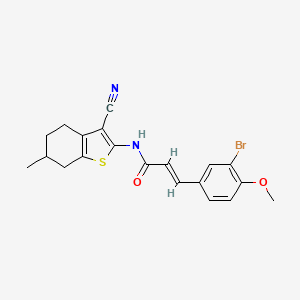
![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)
